N-(2-phenylethyl)-1,3-benzothiazol-2-amine
Overview
Description
N-(2-phenylethyl)-1,3-benzothiazol-2-amine is a member of benzothiazoles.
Scientific Research Applications
Synthesis and Biological Activity
- Antibacterial and Entomological Applications : A study by Chaudhary et al. (2011) explored the synthesis of N-(1H-benzimidazol-2-yl)-6-substituted-1,3-benzothiazol-2-amines and their derivatives, highlighting their potent antibacterial and entomological activities, including antifeedant, acaricidal, contact toxicity, and stomach toxicity properties (Chaudhary et al., 2011).
- Antimicrobial Properties : Mishra et al. (2020) synthesized new Schiff base ligands comprising benzothiazole derivatives, demonstrating significant emissions and good anti-bacterial activity against pathogens such as Staphylococcus aureus and Propionibacterium acnes (Mishra et al., 2020).
- Antitumor Activity : Research by Chua et al. (1999) on 2-(4-aminophenyl)benzothiazoles showed selective antitumor activity against various cancer cell lines. The study suggests that metabolism plays a crucial role in the mode of action of these compounds (Chua et al., 1999).
Materials Science and Corrosion Inhibition
- Corrosion Inhibition : Salarvand et al. (2017) investigated the inhibition performance of benzothiazole derivatives, including (4-benzothiazole-2-yl-phenyl)-dimethyl-amine, on mild steel in acidic conditions. The study demonstrated a significant inhibition efficiency, suggesting applications in corrosion resistance (Salarvand et al., 2017).
Organic Chemistry and Synthesis
- Synthesis of Heterocyclic Compounds : Ma et al. (2011) developed a method for the synthesis of 2-N-substituted benzothiazoles through metal-catalyzed reactions, demonstrating the versatility of benzothiazoles in organic synthesis (Ma et al., 2011).
- Catalytic Applications in N-Alkylation : Bala et al. (2013) described an iron phthalocyanine catalyzed method for N-alkylation of amines with alcohols, where aminobenzothiazoles were used as substrates. This highlights the role of benzothiazoles in catalysis (Bala et al., 2013).
Mechanism of Action
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biochemical changes .
Biochemical Pathways
It’s worth noting that similar compounds have been shown to influence various metabolic pathways, including reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation .
Pharmacokinetics
Similar compounds have been shown to undergo various metabolic reactions, including phase ii metabolic reactions like glucuronide or sulfate conjugate formation .
Result of Action
Similar compounds have been associated with a range of biological effects, depending on their specific targets and mode of action .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other compounds can potentially influence the action of similar compounds .
Future Directions
Properties
IUPAC Name |
N-(2-phenylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-6-12(7-3-1)10-11-16-15-17-13-8-4-5-9-14(13)18-15/h1-9H,10-11H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONFDQCCZSBEFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285365 | |
Record name | N-(2-Phenylethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439215-15-3 | |
Record name | N-(2-Phenylethyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=439215-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Phenylethyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501285365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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